While a specific synthesis protocol for N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide has not been identified in the provided literature, related compounds like N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide share a similar structure and provide insight into potential synthetic approaches [, ]. These typically involve a multi-step synthesis starting from commercially available precursors.
Applications
Research suggests that N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide serves as a potent and selective dopamine D4 receptor ligand [, ]. This finding forms the basis for its potential applications in various research areas, including:
Developing novel therapeutics: Its high affinity and selectivity for the D4 receptor make it a promising lead compound for designing new drugs targeting dopamine-related disorders, such as schizophrenia and Parkinson’s disease. []
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases), enzymes essential for bacterial cell viability and virulence. It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. ML267 also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus, and has been shown to attenuate the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses. []
Relevance: ML267 shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide. Both compounds utilize this moiety as a core structural element, suggesting potential shared biological targets or mechanisms. []
Compound Description: MK-0364, also known as taranabant, acts as a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [, ] It has shown efficacy in preclinical rodent models of obesity, demonstrating dose-dependent inhibition of food intake and significant weight loss. []
Compound Description: This compound acts as a potent and selective dopamine D4 receptor ligand, displaying high affinity (IC50 = 0.057 nM) for the D4 receptor subtype. [] It also exhibits significant selectivity over the D2 receptor subtype and other receptors like serotonin 5-HT1A and adrenergic alpha1 receptors. []
Relevance: This compound shares the core 3-methoxybenzamide moiety with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, demonstrating the use of this structural element in targeting dopamine receptors. [] The difference lies in the substituent attached to the benzamide nitrogen, with N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide featuring a 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl group, while this analogue incorporates a 2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl group. [] This comparison underscores the impact of substituent modifications on receptor selectivity and pharmacological profiles.
Compound Description: T2384 is a PPARγ partial agonist exhibiting a complex binding profile. Research suggests T2384 interacts with PPARγ in two distinct orthosteric binding modes within the ligand-binding pocket and also binds to an allosteric site. [] The concentration-dependent activity profile initially attributed to the dual orthosteric binding modes is now thought to be influenced by ligand aggregation in biochemical assays. []
Relevance: Although T2384 and N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide have different core structures and target distinct biological pathways, they share the presence of a trifluoromethyl substituent. [] This commonality highlights the utility of trifluoromethyl groups in medicinal chemistry for modulating physicochemical properties and potentially influencing binding affinities and pharmacokinetic profiles.
Compound Description: This compound acts as a potent glycine transporter 1 (GlyT1) inhibitor. [] It displays potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient plasma-to-brain penetration in rats, making it a suitable candidate for investigating pharmacological properties in vivo. []
Relevance: Similar to N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, this GlyT1 inhibitor incorporates a 3-chloro-4-(trifluoromethyl)pyridine moiety within its structure. [] The key difference lies in the attachment of this moiety to the rest of the molecule. In N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, it is connected via the pyridine's 2-position, while in the GlyT1 inhibitor, the connection is at the pyridine's 4-position as part of a carboxamide group. []
Compound Description: SSR504734 serves as a starting point for developing novel glycine transporter 1 (GlyT1) inhibitors. [] Researchers aimed to enhance the inhibitory activity of SSR504734 by introducing heteroaromatic rings into its structure, leading to the discovery of more potent GlyT1 inhibitors. []
Compound Description: This compound is a potent and orally available GlyT1 inhibitor. [] It exhibits potent GlyT1 inhibitory activity, possesses a favorable pharmacokinetic profile, and increases cerebrospinal fluid (CSF) glycine concentration in rats. []
Relevance: While this compound and N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide target the same protein, GlyT1, they possess distinct structural differences. [] This compound features a 1-methyl-N-(propan-2-yl)-1H-imidazole-4-carboxamide core, whereas N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is built around a 3-methoxybenzamide core. [] The presence of a trifluoromethoxy group in this compound, as opposed to the trifluoromethyl group in N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide, further highlights the exploration of different fluorine-containing substituents in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.